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molecular formula C11H5F3O5 B2859810 6-Trifluoromethoxychromone-2-carboxylic acid CAS No. 174011-58-6

6-Trifluoromethoxychromone-2-carboxylic acid

Cat. No. B2859810
M. Wt: 274.151
InChI Key: OPSSGAQQBKUUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05563280

Procedure details

A solution of phosphorous pentoxide (1.17 g, 8.21 mole) in methanesulfonic acid (14.38 g) is treated with 2-[4-(trifluoromethoxy)phenoxy]fumaric acid (2.00 g, 6.85 mmole), stirred for 16-18 hours at ambient temperatures and for 7 hours at 70° C., cooled to room temperature and poured onto ice. The resultant mixture is filtered and the filtercake is dried to afford the title product, 1.75 g, (93% yield), mp 192°-194 ° C., identified by 1H and 13CNMR, IR, mass spectral and elemental analyses.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14.38 g
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[F:15][C:16]([F:34])([F:33])[O:17][C:18]1[CH:32]=[CH:31][C:21]([O:22]/[C:23](=[CH:27]\[C:28]([OH:30])=O)/[C:24]([OH:26])=[O:25])=[CH:20][CH:19]=1>CS(O)(=O)=O>[F:33][C:16]([F:15])([F:34])[O:17][C:18]1[CH:19]=[C:20]2[C:21](=[CH:31][CH:32]=1)[O:22][C:23]([C:24]([OH:26])=[O:25])=[CH:27][C:28]2=[O:30]

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC1=CC=C(O/C(/C(=O)O)=C\C(=O)O)C=C1)(F)F
Name
Quantity
14.38 g
Type
solvent
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 16-18 hours at ambient temperatures and for 7 hours at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The resultant mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtercake is dried

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC(OC=1C=C2C(C=C(OC2=CC1)C(=O)O)=O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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